molecular formula C20H20FN3O2S2 B7552230 1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine

1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine

Cat. No. B7552230
M. Wt: 417.5 g/mol
InChI Key: DQVJZTQUKUIXQL-UHFFFAOYSA-N
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Description

1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine, also known as FPiperazine, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes.

Mechanism of Action

1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine has been found to act as a partial agonist of the serotonin 5-HT1A receptor, which means that it can activate the receptor to a certain degree but not fully. This activation of the receptor can lead to various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity. A study published in the Journal of Pharmacology and Experimental Therapeutics reported that 1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine increased the release of the neurotransmitter dopamine in the prefrontal cortex of rats, which suggests that it may have potential applications in the treatment of dopamine-related disorders such as schizophrenia.

Advantages and Limitations for Lab Experiments

1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine has several advantages for use in lab experiments, including its high affinity and selectivity for the serotonin 5-HT1A receptor and its potential applications in the development of drugs for the treatment of mood disorders and dopamine-related disorders. However, its limitations include its partial agonist activity, which may make it less effective than full agonists, and its potential for off-target effects, which may complicate its use in experiments.

Future Directions

Future research on 1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine could focus on several areas, including the development of more potent and selective compounds that target the serotonin 5-HT1A receptor, the investigation of its potential applications in the treatment of mood disorders and dopamine-related disorders, and the exploration of its effects on other neurotransmitter systems and physiological processes. Additionally, further studies could be conducted to elucidate the mechanisms underlying its partial agonist activity and to identify potential off-target effects.

Synthesis Methods

The synthesis of 1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine has been achieved using different methods, including the use of palladium-catalyzed cross-coupling reactions and the use of microwave irradiation. A study published in the Journal of Organic Chemistry reported the successful synthesis of 1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine using a palladium-catalyzed cross-coupling reaction between 4-bromopyridine and 5-(2-fluorophenyl)thiophene-2-boronic acid.

Scientific Research Applications

1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. A study published in the Journal of Medicinal Chemistry reported that 1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine exhibited high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This suggests that 1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine may have potential applications in the development of drugs for the treatment of mood disorders.

properties

IUPAC Name

1-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S2/c21-19-6-2-1-5-18(19)20-8-7-16(27-20)15-23-10-12-24(13-11-23)28(25,26)17-4-3-9-22-14-17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVJZTQUKUIXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)C3=CC=CC=C3F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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